(3R,4S)-4-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one
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Description
Azetidinones, also known as β-lactams, are a class of compounds that contain a four-membered lactam ring . They are significant structural units of many medicines, particularly β-lactam antibiotics . The simplest β-lactam possible is 2-azetidinone .
Synthesis Analysis
The synthesis of azetidinones has been a subject of research for many years. The first synthetic β-lactam was prepared by Hermann Staudinger in 1907 . Since then, a wide variety of structures have been described .Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered lactam ring . This ring structure is part of the core structure of several antibiotic families .Chemical Reactions Analysis
Due to ring strain, β-lactams are more readily hydrolyzed than linear amides or larger lactams . This strain is further increased by fusion to a second ring, as found in most β-lactam antibiotics .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary depending on the specific compound. For example, 2-azetidinone has a molecular weight of 71.08 .Scientific Research Applications
Cholesterol Absorption Inhibition
One of the primary applications of this compound, identified as SCH 58235, is its potent and orally active inhibition of cholesterol absorption. Designed through structure-activity relationship (SAR) analysis to enhance activity and block potential detrimental metabolic oxidation, SCH 58235 demonstrated remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model with an ED50 of 0.04 mg/kg/day (Rosenblum et al., 1998).
Antimicrobial and Antitubercular Activities
Several studies have focused on the synthesis and evaluation of azetidinones for their antimicrobial and antitubercular properties. For example, azetidinones derived from dimer of Apremilast and other scaffolds have been explored for their potential in treating infections, with compounds showing significant activity against various bacterial and fungal strains as well as against Mycobacterium tuberculosis (Jagannadham et al., 2019).
Antitumor Activity
Compounds featuring the azetidinone pharmacophore, particularly those combined with piperazine scaffolds, have been investigated for their anti-proliferative, anti-migratory, and apoptosis-inducing effects in cancer cell lines such as HeLa cells. These effects were attributed to oxidative stress and activation of the intrinsic mitochondrial pathway, suggesting the potential for these compounds in cancer therapy (Khanam et al., 2018).
Antioxidant Properties
Additionally, some azetidinones have been synthesized and evaluated for their antioxidant properties, alongside their antimicrobial and antitubercular activities. This highlights the multifaceted nature of these compounds and their potential utility in various therapeutic areas (Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-prop-2-enoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2NO3/c1-2-17-33-23-13-5-19(6-14-23)26-24(15-16-25(31)18-3-7-20(28)8-4-18)27(32)30(26)22-11-9-21(29)10-12-22/h2-14,24,26H,1,15-17H2/t24-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAXEGWIEKMGLK-AOYPEHQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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